molecular formula C16H18Cl2N2O B13801668 2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride CAS No. 77966-31-5

2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride

Cat. No.: B13801668
CAS No.: 77966-31-5
M. Wt: 325.2 g/mol
InChI Key: YOZVWNOMERMCFT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-6’-chloro-o-acetotoluidide, hydrochloride typically involves the reaction of benzyl chloride with ammonia in an aqueous solution. This reaction can be catalyzed by various agents, including Raney nickel, to facilitate the formation of the desired product . Another method involves the reduction of benzonitrile, which can also be catalyzed by Raney nickel .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-6’-chloro-o-acetotoluidide, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: H2/Ni, H2/Rh

    Nucleophiles: NaOCH3, NH3

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-6’-chloro-o-acetotoluidide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . For example, it may inhibit trypsin-1 and trypsin-2, which are enzymes involved in protein digestion .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Benzylamino)-6’-chloro-o-acetotoluidide, hydrochloride include:

Uniqueness

What sets 2-(Benzylamino)-6’-chloro-o-acetotoluidide, hydrochloride apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

77966-31-5

Molecular Formula

C16H18Cl2N2O

Molecular Weight

325.2 g/mol

IUPAC Name

benzyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C16H17ClN2O.ClH/c1-12-6-5-9-14(17)16(12)19-15(20)11-18-10-13-7-3-2-4-8-13;/h2-9,18H,10-11H2,1H3,(H,19,20);1H

InChI Key

YOZVWNOMERMCFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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